molecular formula C13H11N3O2 B1204472 3-(Methoxycarbonyl)amino-beta-carboline CAS No. 91985-74-9

3-(Methoxycarbonyl)amino-beta-carboline

Cat. No.: B1204472
CAS No.: 91985-74-9
M. Wt: 241.24 g/mol
InChI Key: WCNHWQATGLIDEY-UHFFFAOYSA-N
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Description

Overview of Beta-Carboline Alkaloids in Chemical Biology and Medicinal Chemistry

Beta-carboline (β-carboline) alkaloids represent a large and diverse family of natural and synthetic heterocyclic compounds built upon the 9H-pyrido[3,4-b]indole scaffold. mdpi.comwikipedia.org This tricyclic framework is structurally related to tryptamine (B22526), an important biological signaling molecule. wikipedia.orgscilit.com Beta-carbolines are widely distributed in nature, having been identified in various plants, marine organisms, insects, and even in mammalian tissues and body fluids. nih.govnih.govnih.gov

In the fields of chemical biology and medicinal chemistry, β-carboline alkaloids are of significant interest due to their broad spectrum of pharmacological activities. nih.govnih.gov Their planar, aromatic structure allows them to interact with a variety of biological targets, including DNA and numerous receptor and enzyme systems. nih.gov Researchers have documented that different members of the β-carboline family can interact with benzodiazepine (B76468) receptors, serotonin (B10506) receptors, and inhibit enzymes such as monoamine oxidase (MAO) and various cyclin-dependent kinases (CDKs). nih.gov

This diverse bioactivity has led to the investigation of β-carboline derivatives for a wide range of potential therapeutic applications. nih.gov Their pharmacological profiles are often complex, with different derivatives exhibiting effects such as sedative, anxiolytic, anticonvulsant, antitumor, antiviral, and antimicrobial properties. nih.govnih.gov The versatility of the β-carboline structure makes it a valuable template in drug discovery, allowing chemists to synthesize new molecules with tailored activities for specific biological investigations. nih.gov

Historical Context of 3-(Methoxycarbonyl)amino-beta-carboline Discovery and Initial Characterization in Research

The discovery and characterization of this compound, also referred to in early literature as β-CMC, emerged from the intensive investigation of the benzodiazepine receptor system in the 1980s. nih.gov During this period, researchers had identified not only benzodiazepine agonists (like diazepam) that produced sedative and anxiolytic effects, but also a class of compounds known as inverse agonists, which had the opposite effects (e.g., proconvulsant and anxiogenic). nih.gov

Many of the early, potent inverse agonists were derivatives of β-carboline-3-carboxylic acid, such as the methyl ester (β-CCM). nih.govnih.gov This spurred medicinal chemists to synthesize and test a wide array of novel β-carboline analogs to better understand the structure-activity relationships governing the spectrum of activity at the benzodiazepine receptor, from agonist to antagonist to inverse agonist.

In a 1986 study, a team of researchers described the synthesis and novel pharmacological profile of this compound. nih.gov It was synthesized and investigated for its affinity for the benzodiazepine receptor. nih.gov Initial in vitro binding assays demonstrated that it possessed a high affinity for this receptor. nih.gov Subsequent in vivo testing revealed a unique and restricted pharmacological profile. Unlike the β-carboline inverse agonists, this compound lacked intrinsic convulsant or proconvulsant activity. nih.gov Instead, it was found to be a selective antagonist of certain benzodiazepine effects. Specifically, it could counteract the convulsions induced by the inverse agonist β-CCM and, most notably, it selectively antagonized the sedative effects of benzodiazepines without blocking their anxiolytic or anticonvulsant properties. nih.gov This discovery positioned this compound as a significant research tool for dissecting the different pharmacological consequences of modulating the benzodiazepine receptor.

Significance of the Beta-Carboline Core Structure in Pharmacological and Mechanistic Investigations

The tricyclic β-carboline core is fundamental to the pharmacological activity of this class of compounds, providing a rigid scaffold that allows for precise orientation of substituents to interact with biological targets. The nature and position of these substituents dramatically influence the resulting biological effects, a principle clearly illustrated by research on benzodiazepine receptor ligands. nih.govnih.gov

The substituent at the 3-position of the β-carboline ring has been shown to be a critical determinant of a compound's affinity and efficacy at the benzodiazepine receptor. mdpi.comnih.gov Early research in the 1980s demonstrated that simple esters at this position, such as methyl, ethyl, and propyl β-carboline-3-carboxylates, were potent ligands. nih.gov However, even small changes to the ester group could significantly alter the pharmacological profile. For example, the methyl ester (β-CCM) acts as a potent proconvulsant (inverse agonist), while the ethyl and propyl esters showed progressively weaker inverse agonist or even antagonistic properties. nih.gov

The development of this compound further highlighted the importance of the 3-position. Replacing the ester linkage of potent inverse agonists with an amino-carbonyl (carbamate) linkage resulted in a compound with a distinct antagonist profile, specifically against sedative effects. nih.gov Further research by other groups in the late 1980s expanded on this, showing that a carbonyl moiety at the 3-position was not an absolute requirement for high-affinity binding. nih.gov Compounds with substituents like chloro, nitro, or isothiocyanato groups at the 3-position also demonstrated high affinity for the benzodiazepine receptor, supporting the development of more complex pharmacophore models. nih.gov This body of work underscores that the β-carboline core acts as a high-affinity anchor, while the functionality at the C-3 position fine-tunes the interaction with the receptor to produce a spectrum of effects from inverse agonism to antagonism to agonism.

Compound Reference Table

Compound NameOther Names
This compoundβ-CMC, Methyl 9H-pyrido[3,4-b]indol-3-ylcarbamate
Beta-carbolineβ-Carboline, Norharman, 9H-Pyrido[3,4-b]indole
DiazepamValium
Methyl β-carboline-3-carboxylateβ-CCM
Ethyl β-carboline-3-carboxylateβ-CCE
Propyl β-carboline-3-carboxylate

Pharmacological Data Table: Benzodiazepine Receptor Binding Affinities of Select 3-Substituted Beta-Carbolines

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-(9H-pyrido[3,4-b]indol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-18-13(17)16-12-6-9-8-4-2-3-5-10(8)15-11(9)7-14-12/h2-7,15H,1H3,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNHWQATGLIDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC=C2C(=C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70919418
Record name Methyl hydrogen 9H-pyrido[3,4-b]indol-3-ylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70919418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91985-74-9
Record name 3-(Methoxycarbonyl)amino-beta-carboline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091985749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl hydrogen 9H-pyrido[3,4-b]indol-3-ylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70919418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Methoxycarbonyl Amino Beta Carboline and Its Analogs

Classical and Modern Approaches to the Pyrido[3,4-b]indole Ring System Construction

The construction of the fundamental β-carboline (pyrido[3,4-b]indole) ring system is achieved through two primary strategies: formation of the outer pyridine (B92270) C-ring or generation of the central pyrrole (B145914) B-ring. ljmu.ac.uk The former approach, which builds upon readily available indole (B1671886) precursors, is the most common. ljmu.ac.uk

Classical methods have long been the cornerstone of β-carboline synthesis. The Pictet-Spengler reaction, which involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone followed by cyclization, is a foundational method for creating tetrahydro-β-carboline (THBC) precursors. ljmu.ac.uknih.gov These saturated precursors can then be aromatized to the fully aromatic β-carboline. ljmu.ac.uk Another classical route is the Bischler-Napieralski reaction, which also proceeds via a dihydro-β-carboline intermediate. ljmu.ac.uk

Modern synthetic chemistry has introduced a wealth of new methodologies, particularly leveraging transition-metal catalysis. These advanced techniques offer novel pathways to the β-carboline core with varied substitution patterns. Palladium-catalyzed reactions, such as intramolecular Heck couplings and C-H activation/addition of indoles to nitriles, have proven effective for constructing the pyridine ring. ljmu.ac.uk For instance, Dhara et al. developed a method to synthesize C3-chloro-substituted β-carbolines where a Suzuki cross-coupling to form a biaryl precursor is followed by a palladium-catalyzed intramolecular C-H amination. ljmu.ac.uk

Gold and silver catalysis have also emerged as powerful tools. A notable example involves a gold-catalyzed cycloisomerization of N-propargylamides to form the β-carboline structure. ljmu.ac.uk Furthermore, silver-mediated oxidation provides an efficient means of aromatizing THBCs to their corresponding β-carbolines. ljmu.ac.uk More recently, novel strategies such as the microwave-assisted electrocyclic cyclization of 3-nitrovinylindoles have been developed, providing a one-step synthesis of the β-carboline framework. nih.gov

Table 1: Comparison of Synthetic Approaches to the β-Carboline Core
Method TypeSpecific ReactionKey FeaturesReference
ClassicalPictet-Spengler ReactionCondensation of tryptamines and aldehydes/ketones; forms a tetrahydro-β-carboline precursor requiring subsequent oxidation. ljmu.ac.uknih.gov
ClassicalBischler-Napieralski ReactionForms a dihydro-β-carboline intermediate that is subsequently aromatized. ljmu.ac.uk
Modern (Metal-Catalyzed)Palladium-Catalyzed C-H Activation/Heck CouplingEnables direct C-C and C-N bond formation to construct the pyridine ring, often with high regioselectivity. ljmu.ac.uk
Modern (Metal-Catalyzed)Gold-Catalyzed CycloisomerizationEfficient cyclization of functionalized indole precursors, such as ynamides, under mild conditions. ljmu.ac.uk
Modern (Other)Microwave-Assisted ElectrocyclizationRapid, one-step synthesis from 3-nitrovinylindoles to form the β-carboline N-oxide, which can be reduced. nih.gov

Targeted Synthesis of 3-Amino-beta-carboline Precursors and Derivatives

The synthesis of 3-amino-β-carboline is a critical step toward obtaining the target compound, 3-(methoxycarbonyl)amino-β-carboline. Research has established synthetic routes that specifically target the introduction of an amino group at the C-3 position. One direct approach involves the synthesis and subsequent N-substitution of 3-amino-β-carboline. nih.gov

A particularly innovative modern method utilizes gold catalysis. In one study, researchers attempting to synthesize 2-amino-γ-carbolines through a gold-catalyzed intramolecular amination of ynamides derived from 3-indolyl azides discovered an unexpected rearrangement. ljmu.ac.uk This reaction did not yield the expected γ-carboline but instead produced variously substituted 3-amino-β-carbolines in good to excellent yields, providing a novel and direct route to this key precursor. ljmu.ac.uk

Introduction and Modification of Methoxycarbonylamino Substituents at the C-3 Position

The final step in the synthesis of 3-(methoxycarbonyl)amino-beta-carboline involves the derivatization of the 3-amino-β-carboline precursor. This is typically achieved through a standard acylation reaction. In a key study, 3-[(methoxycarbonyl)amino]-β-carboline (also denoted as β-CMC) was synthesized from 3-amino-β-carboline. nih.gov The molecular structure of the final compound has been confirmed by X-ray crystallography, which also provided insights into its intermolecular bonding patterns compared to other active β-carbolines like methyl β-carboline-3-carboxylate. nih.gov The introduction of the methoxycarbonylamino group is accomplished by reacting the C-3 amino group with a suitable methoxycarbonylating agent, such as methyl chloroformate, in the presence of a base to neutralize the acid byproduct.

Development of Stereoselective Synthesis and Chiral Resolution Techniques for Beta-Carboline Scaffolds

Many biologically active β-carboline alkaloids are chiral, making stereoselective synthesis a vital area of research. Methodologies have been developed to control the stereochemistry of the β-carboline scaffold, often by using chiral starting materials or asymmetric catalysis.

One powerful strategy is to leverage the chiral pool. For example, R-tryptophan can be used as a chiral auxiliary, where its inherent stereochemistry directs the formation of chiral 1-aryl-tetrahydro-β-carbolines. nih.gov Similarly, the enantiospecific synthesis of alkaloids like (S)-eleagnine has been achieved starting from a modified amino acid methyl ester that contains the desired chirality. nih.gov

Modern asymmetric catalysis offers another route. A highly efficient photocatalytic enantioselective Minisci reaction has been developed for the direct C-H functionalization of β-carbolines. researchgate.net This method, using a cooperative catalytic system of a photo-redox catalyst and a chiral phosphoric acid, allows for the construction of C1-aminoalkylated β-carbolines with high levels of enantioselectivity. researchgate.net Such stereoselective methods are crucial for synthesizing specific enantiomers of complex β-carboline derivatives. researchgate.netyoutube.com

Advanced Synthetic Strategies for Diversity-Oriented Beta-Carboline Library Generation

Diversity-oriented synthesis (DOS) aims to create large collections of structurally diverse small molecules for biological screening. cam.ac.ukrsc.org Several advanced strategies have been applied to the β-carboline scaffold to generate such libraries.

Transition-metal-catalyzed C-H bond functionalization is a particularly potent strategy for DOS. nih.gov One approach demonstrated the diversification of a tetrahydro-β-carboline framework at the C1, C3, or C8 positions through site-selective, transition-metal-catalyzed C-C bond-forming reactions. nih.gov This allowed for the introduction of heteroaryl, aryl, alkenyl, or alkynyl substituents. nih.gov Another divergent strategy employed a Suzuki cross-coupling reaction as the key diversification step, starting from a common triflate precursor to generate a 26-member library of 1-aryl-β-carbolines. acs.org

Multicomponent reactions are also well-suited for DOS. An Ugi four-component reaction has been used as the basis for a one-pot domino process to rapidly generate a library of β-carbolinones and indolo-pyrazinones with both point and skeletal diversity. researchgate.net These advanced strategies provide efficient access to large libraries of novel β-carboline analogs, facilitating the exploration of their chemical and biological space. nih.gov

Table 2: Strategies for Diversity-Oriented Synthesis (DOS) of β-Carboline Libraries
Core StrategyKey Reaction(s)Diversification PointsReference
Transition-Metal-Catalyzed C-H FunctionalizationCu-catalyzed decarboxylative coupling; Pd-catalyzed C-H arylation; Pd-catalyzed oxidative cross-coupling.C1, C3, C8 nih.gov
Divergent Synthesis from Chiral PrecursorPictet-Spengler reaction followed by intermolecular and intramolecular ring rearrangements.Scaffold architecture nih.gov
Multicomponent ReactionUgi four-component reaction followed by acid-mediated cyclization.Multiple points from aldehyde, isocyanide, and amino components. researchgate.net
Divergent Cross-CouplingSuzuki cross-coupling of a common triflate precursor with various aryl boronic acids.C1 acs.org

Molecular Structure and Conformational Analysis of 3 Methoxycarbonyl Amino Beta Carboline

X-ray Crystallography Studies of the Compound and its Derivatives

The crystal structure of 3-(methoxycarbonyl)amino-beta-carboline has been compared with those of other active β-carbolines, such as methyl β-carboline-3-carboxylate and N-ethyl-3-carbamoyl-β-carboline, to identify structural features that may account for their differing pharmacological profiles. nih.gov While sharing the core β-carboline scaffold, the nature and orientation of the substituent at the 3-position significantly influence the molecule's interactions.

ParameterThis compoundMethyl β-carboline-3-carboxylateN-Ethyl-3-carbamoyl-β-carboline
Crystal System Data not available in search resultsData not available in search resultsData not available in search results
Space Group Data not available in search resultsData not available in search resultsData not available in search results
Key Structural Feature Planar β-carboline ringPlanar β-carboline ringPlanar β-carboline ring
Substituent at C3 Methoxycarbonylamino groupMethoxycarbonyl groupEthylcarbamoyl group

This table is generated based on comparative statements in the source material; specific crystallographic data points were not available in the provided search results.

Spectroscopic Investigations for Structural Elucidation (e.g., FT-IR, NMR)

Spectroscopic methods are essential for confirming the molecular structure of this compound and for comparing its conformation in different states. Fourier Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy have been key techniques in this regard.

Fourier Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy has been used to study the compound in both the solid state (as a KBr pellet) and in a dilute chloroform (B151607) solution. nih.gov This technique is particularly sensitive to the vibrational frequencies of functional groups. In the solid state, the N-H stretching vibration of the amino group is observed at a lower frequency compared to the dilute solution. This shift is indicative of intermolecular hydrogen bonding in the crystal lattice. nih.gov The carbonyl (C=O) stretching frequency also provides information about the electronic environment and participation in hydrogen bonding.

Vibrational ModeSolid State (KBr) Frequency (cm⁻¹)Dilute Solution (CHCl₃) Frequency (cm⁻¹)Interpretation
N-H Stretch (Indole) ~3420~3470Shift indicates intermolecular H-bonding in solid state. nih.gov
N-H Stretch (Amine) ~3320~3440Significant shift confirms strong intermolecular H-bonding in the crystal. nih.gov
C=O Stretch (Ester) ~1730~1730Little change, suggesting the carbonyl oxygen is not a primary H-bond acceptor. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While the primary search result focuses on FT-IR, NMR spectroscopy is a standard tool for the structural elucidation of organic molecules like β-carbolines. ¹H and ¹³C NMR would provide a complete map of the proton and carbon environments within the molecule, confirming the connectivity and chemical environment of each atom. For instance, the chemical shifts of the aromatic protons on the β-carboline ring system and the protons of the methoxycarbonylamino group would be diagnostic.

Analysis of Molecular Conformation and Preferred Orientations in Solid and Solution States

The combination of X-ray crystallography and FT-IR spectroscopy reveals significant differences in the conformation and orientation of this compound between the solid and solution phases. nih.gov

In the solid state , the molecule's conformation is constrained by the forces of the crystal lattice. The X-ray data shows a specific, relatively planar arrangement of the methoxycarbonylamino substituent with respect to the β-carboline ring. The orientation is stabilized by a network of intermolecular hydrogen bonds. nih.gov

In a dilute solution , the molecule is free from crystal packing forces and can adopt its most energetically favorable conformation. The FT-IR data for the dilute chloroform solution show N-H stretching frequencies at higher wavenumbers, indicating that the intermolecular hydrogen bonds present in the solid state are broken. nih.gov In this state, the molecule likely exists in a conformation where the methoxycarbonylamino group has greater rotational freedom, potentially stabilized by a weak intramolecular hydrogen bond between the amino N-H and the ester carbonyl oxygen. nih.gov

Examination of Intermolecular Interactions and Crystal Packing Characteristics and their Relevance to Activity

The crystal packing of this compound is distinct from that of other related β-carbolines like methyl β-carboline-3-carboxylate and N-ethyl-3-carbamoyl-β-carboline. nih.gov The primary distinguishing feature is the pattern of intermolecular hydrogen bonding.

In the crystal lattice of this compound, the molecules are linked by hydrogen bonds involving both the indole (B1671886) N-H and the amino N-H of the substituent group. nih.gov Specifically, the amino N-H acts as a hydrogen bond donor to the pyridinic nitrogen of an adjacent molecule. This head-to-tail arrangement creates chains of molecules.

Furthermore, the quality of π-π stacking interactions, which are common in aromatic systems, also differs. The specific arrangement in the crystal structure of this compound, dictated by its unique hydrogen bonding pattern, influences the overlap of the aromatic rings. nih.gov These differences in intermolecular interactions and crystal packing are thought to be relevant to the compound's selective activity at the benzodiazepine (B76468) receptor, as they reflect the inherent electronic and steric properties of the molecule that also govern its binding to a receptor site. nih.gov

Pharmacological and Biological Research on 3 Methoxycarbonyl Amino Beta Carboline

Interactions with Neurotransmitter Receptors and Neural Systems

3-(Methoxycarbonyl)amino-beta-carboline, also known as β-CMC, has demonstrated a significant and high affinity for benzodiazepine (B76468) receptors in the central nervous system during in vitro assessments. nih.govnih.gov Early research into derivatives of 3-amino-beta-carboline identified β-CMC as a potent compound in this regard. nih.gov

Studies measuring the displacement of [3H]-diazepam from brain benzodiazepine receptor sites have been used to quantify this binding affinity. In these competitive binding assays, this compound exhibited a notable inhibitory concentration (IC50) value, indicating its strong ability to occupy these receptor sites. nih.gov

In Vitro Benzodiazepine Receptor Affinity of β-Carboline Derivatives

CompoundIC50 (nM)Reference
3-(Ethylamino)-beta-carboline460 nih.gov
This compound (β-CMC)71 nih.gov

The molecular structure of β-CMC has been compared to other active β-carbolines to understand its high affinity and selective action. capes.gov.br Its distinct crystal packing characteristics, including intermolecular hydrogen bonding patterns and pi-pi stacking interactions, are thought to be relevant to its specific pharmacological profile at the benzodiazepine receptor. capes.gov.br

The benzodiazepine receptor is an allosteric modulatory site on the gamma-aminobutyric acid type A (GABA-A) receptor complex. elsevierpure.comresearchgate.net Ligands that bind to this site can modulate the function of the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the brain. elsevierpure.comresearchgate.net Benzodiazepines, for instance, act as positive allosteric modulators, enhancing the inhibitory effects of GABA. elsevierpure.com

Beta-carbolines, including this compound, exert their effects by binding to this benzodiazepine site and modulating the GABA-A receptor's response to GABA. elsevierpure.comresearchgate.net The nature of this modulation can vary widely among different β-carboline derivatives, ranging from agonistic effects similar to benzodiazepines to antagonistic or inverse agonistic effects that can reduce GABA's inhibitory action. The interaction of β-carbolines with the GABA-A receptor can be complex, with some studies suggesting that they may interact with more than one modulatory site on the receptor complex at different concentrations. researchgate.net The kinetics of this binding can be influenced by the presence of other GABAergic agents, which can alter the dissociation rate of the β-carboline from the receptor.

In preclinical studies using non-human animal models, this compound has been characterized as a functional antagonist of benzodiazepine ligands, with a notably selective profile. nih.govnih.gov While it binds with high affinity to the receptor, it selectively counteracts specific effects of benzodiazepines like diazepam. nih.govcapes.gov.br

Research in mice has shown that β-CMC can effectively and selectively antagonize the sedative effects of diazepam. nih.govnih.govcapes.gov.br However, the same studies reported that it did not antagonize the anxiolytic or anticonvulsant effects of benzodiazepines. nih.gov This selective antagonism suggests a unique interaction with the GABA-A receptor complex, allowing it to block certain benzodiazepine-induced behaviors while not affecting others. Furthermore, β-CMC was found to antagonize convulsions induced by methyl ester of beta-carboline-3-carboxylic acid, a known inverse agonist of the benzodiazepine receptor. nih.gov

The precise pharmacological classification of this compound has been a subject of detailed investigation, with different preclinical paradigms suggesting properties of a partial agonist or an inverse agonist depending on the observed effect.

Conversely, studies on ingestive behavior have suggested that β-CMC possesses properties similar to those of a benzodiazepine receptor inverse agonist. nih.govelsevierpure.com This characterization is based on its ability to reduce food intake, an effect opposite to that of classical benzodiazepines which are known to increase food consumption. nih.govelsevierpure.com The term "partial inverse agonist" is used for other β-carbolines like FG-7142, which produce effects opposite to benzodiazepines but not to the full extent of a full inverse agonist.

The effects of this compound on ingestive behaviors have been investigated in non-human mammalian models, specifically in rats. Studies focusing on food and water intake have revealed specific, dose-dependent effects on feeding without altering drinking behavior.

In rats that were fasted for 22 hours, intraperitoneal administration of β-CMC produced a dose-related inhibition of food intake. nih.gov This effect was observed to be behaviorally specific, as the same dose that significantly reduced food consumption had no effect on water intake in thirsty rats. nih.govelsevierpure.com This suggests the compound's action is not due to a general behavioral inhibition or sedation. elsevierpure.com The observed reduction in food intake is consistent with the effects of benzodiazepine receptor inverse agonists. nih.govelsevierpure.com

Effect of this compound (β-CMC) on Food Intake in Fasted Rats

Dose (mg/kg, i.p.)Effect on Food IntakeEffect on Water Intake (in thirsty rats)Reference
2 - 8Dose-related inhibitionNot specified at lower doses nih.gov
8Significant reductionNo effect nih.govelsevierpure.com

Investigational Antineoplastic Activities in Preclinical Settings

The β-carboline scaffold is a structural motif present in many natural and synthetic compounds that have been evaluated for potential anticancer properties. Numerous derivatives have been designed and tested against various cancer cell lines, acting through mechanisms such as DNA intercalation and inhibition of enzymes like topoisomerase and cyclin-dependent kinases.

However, a review of the available scientific literature indicates a lack of specific preclinical studies focused on the investigational antineoplastic activities of this compound itself. While many other β-carboline derivatives, such as those with 3-tetrazolyl or 3-phenoxybenzylamino substitutions, have been reported to show promising anticancer activity in preclinical models, similar research on β-CMC is not prominent. nih.govresearchgate.net One study that synthesized and evaluated a series of β-carboline derivatives noted that the introduction of an (ethoxycarbonyl)amino substituent at position-3 markedly reduced both the antitumor activity and acute toxicity in their specific series of compounds. elsevierpure.com This suggests that the particular substitution at the 3-position is critical for this biological activity.

Cellular Growth Inhibition and Cytostatic Effects in Cultured Cell Lines (in vitro)

Research into 3-amino-β-carboline derivatives has revealed their potent ability to inhibit the growth of various human cancer cell lines. These cytostatic or cytotoxic effects are a primary indicator of their potential as anti-tumor agents.

For instance, a variety of 3-amino-β-carboline derivatives with different substituents on the amino group have been synthesized and evaluated for their anti-tumor activity against the HeLa S-3 cell line. nih.gov Studies using the MTT assay identified that compounds like 3-cyclohexylmethylamino-β-carboline and 3-benzylamino-β-carboline were particularly effective. nih.gov Further modifications, such as introducing a hydroxyl group on the benzyl (B1604629) group of 3-benzylamino-β-carboline, were shown to enhance this anti-tumor activity. nih.gov

In another study, a series of N-substituted 3-amino-β-carboline derivatives were designed and synthesized. One derivative, designated as 12b, demonstrated nanomolar potency against a wide array of tumor cells, including cell lines resistant to standard chemotherapeutic agents like paclitaxel (B517696) and adriamycin. acs.orgnih.gov Similarly, other research has identified promising anticancer activity in novel β-carboline derivatives against liver (HepG2) and adenocarcinoma (A549) cell lines. doaj.orgmdpi.comresearchgate.net

Table 1: Examples of Cellular Growth Inhibition by 3-Amino-β-carboline Derivatives
DerivativeCell Line(s)Observed EffectReference
3-Cyclohexylmethylamino-β-carbolineHeLa S-3Significant anti-tumor activity nih.gov
3-Benzylamino-β-carbolineHeLa S-3Significant anti-tumor activity nih.gov
Derivative '12b' (N-Substituted 3-amino-β-carboline)Various, including paclitaxel- and adriamycin-resistant linesPotent growth inhibition in the nanomolar range acs.orgnih.gov
Various Triazolyl β-carboline derivativesHepG2 (Liver), A549 (Adenocarcinoma)Potent anticancer activity doaj.orgmdpi.comresearchgate.net

Mechanisms of Apoptosis Induction in Cancer Cell Lines (in vitro)

A key mechanism through which 3-amino-β-carboline derivatives exert their anti-tumor effects is the induction of apoptosis, or programmed cell death. Several studies have confirmed this mechanism in various cancer cell lines.

For example, derivatives of 3-benzylamino-β-carboline were shown to induce cell death in HeLa S-3 cells through apoptosis. nih.gov This was confirmed by laboratory techniques such as Hoechst 33342 staining, which reveals chromatin condensation, and DNA fragmentation assays, which show the characteristic "laddering" of DNA—both hallmarks of apoptosis. nih.govelsevierpure.com Further investigation into a derivative known as 3-(3-Phenoxybenzyl)amino-β-carboline also confirmed apoptosis induction, supported by observations of chromatin condensation, DNA fragmentation, and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. elsevierpure.com Mechanistic studies of another derivative, compound 8q, also demonstrated the induction of apoptosis in PC-3 prostate cancer cells. nih.gov

Modulation of Cell Cycle Progression (e.g., G2/M arrest) (in vitro)

In addition to inducing apoptosis, many 3-amino-β-carboline derivatives have been found to interfere with the normal progression of the cell cycle, often causing arrest at specific phases. This disruption prevents cancer cells from dividing and proliferating.

A common finding is the arrest of the cell cycle in the G2/M phase. Flow cytometry analyses have repeatedly shown that treatment with derivatives such as 3-benzylamino-β-carboline or 3-(3-Phenoxybenzyl)amino-β-carboline leads to an accumulation of cells in the G2/M phase, which precedes the onset of apoptosis. nih.govelsevierpure.comelsevierpure.commedchemexpress.com One specific derivative, 12b, was also confirmed to induce G2 phase cell cycle checkpoint arrest. nih.gov In contrast, a different study on a β-carboline derivative containing nitrogen heterocycles (compound 8q) found that it caused cell cycle arrest in the G0/G1 phase in PC-3 cells. nih.gov

Table 2: Cell Cycle Modulation by 3-Amino-β-carboline Derivatives
DerivativeCell LinePhase of ArrestReference
3-Benzylamino-β-carboline derivativesHeLa S-3G2/M nih.govelsevierpure.com
3-(3-Phenoxybenzyl)amino-β-carbolineHeLaG2/M elsevierpure.commedchemexpress.com
Derivative '12b'VariousG2 nih.gov
Derivative '8q'PC-3G0/G1 nih.gov

Identification of Molecular Targets in Cancer Pathways (e.g., Tubulin, Topoisomerase I and II, Kinases, DNA Intercalation)

The anti-cancer effects of β-carboline derivatives are attributed to their interaction with various molecular targets crucial for cancer cell survival and proliferation. researchgate.net

Tubulin: A significant target for several 3-amino-β-carboline derivatives is tubulin. Microtubules, which are polymers of tubulin, are essential for cell division, and their disruption is a proven anti-cancer strategy. One study used affinity chromatography and peptide mass fingerprinting to identify α-tubulin as the interacting protein for 3-(3-Phenoxybenzyl)amino-β-carboline. medchemexpress.com More recent structure-based design studies have developed potent N-substituted 3-amino-β-carboline derivatives that bind to the colchicine (B1669291) site on tubulin. acs.orgnih.gov This binding promotes the degradation of αβ-tubulin heterodimers through the ubiquitin-proteasome pathway, representing a novel mechanism for tubulin inhibitors. acs.orgnih.gov

Topoisomerases and DNA Intercalation: The planar tricyclic structure of β-carbolines makes them well-suited to intercalate into DNA, a mechanism that can inhibit DNA replication and transcription, ultimately leading to cell death. mdpi.com This interaction is considered a primary mechanism for the antitumor activity of many carbolines. researchgate.net This DNA interaction can also lead to the inhibition of topoisomerases I and II, enzymes that are critical for managing DNA topology during cellular processes. researchgate.net

Kinases: Various kinases, which are enzymes that regulate a vast number of cellular pathways, have also been identified as targets for β-carboline derivatives. These include cyclin-dependent kinases (CDKs) like CDK2, which are essential for cell cycle progression. doaj.orgmdpi.com

Efficacy Evaluation in Preclinical Murine Tumor Models (in vivo)

The anti-tumor potential of select 3-amino-β-carboline derivatives has been validated in preclinical animal models, demonstrating their efficacy in vivo.

In one study, the N-substituted 3-amino-β-carboline derivative 12b was tested in ovarian xenograft models in mice. acs.orgnih.gov The compound effectively suppressed tumor growth in both paclitaxel-sensitive (A2780S) and paclitaxel-resistant (A2780T) tumor models, with tumor growth inhibitions (TGIs) of 92.42% and 79.75%, respectively, without causing obvious side effects. acs.orgnih.gov In another study, various β-carboline derivatives were shown to diminish the burden of Acute Myeloid Leukemia (AML) in the peripheral blood and bone marrow of a xenograft mouse model. nih.gov

Other Biological Activities under Research Scrutiny

Exploration of Neuroprotective Potentials (in vitro and non-human in vivo)

While the anticancer research is focused on derivatives, direct research on This compound (β-CMC) has established its activity in the central nervous system. It has a high affinity for the benzodiazepine receptor and acts as a selective antagonist to the sedative effects of diazepam. nih.gov It does not, however, exhibit convulsant or anxiogenic properties on its own. nih.gov

Building on the known neurological activity of the β-carboline scaffold, recent research has begun to explore the neuroprotective potential of various derivatives. For example, a study on 3-tetrazolyl-β-carbolines investigated their ability to protect against neurotoxin-induced cytotoxicity in a cellular model of Parkinson's disease. nih.gov One derivative, in particular, showed low cytotoxicity and was effective at preventing cell death induced by the neurotoxin MPP+. nih.gov The broader class of indole-containing compounds, including indole-3-carbinol (B1674136) and its derivatives, are also recognized for their neuroprotective effects, which are mediated through antioxidant and anti-inflammatory pathways. mdpi.com These findings suggest that while this compound is known as a receptor antagonist, the larger family of β-carboline derivatives represents a promising source for developing new neuroprotective agents. nih.gov

Antioxidant Properties and Mechanisms (in vitro)

In vitro studies on various β-carboline derivatives have revealed potential antioxidant activities, although specific data on this compound is not extensively documented in the available research. The antioxidant capacity of the β-carboline scaffold is often attributed to its indole (B1671886) nucleus, which can act as a scavenger of reactive oxygen species.

Investigations into a range of β-carboline derivatives have utilized assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging test and the Ferric Reducing Ability of Power (FRAP) test to determine their antioxidant potential. The results from these studies indicate that the antioxidant activity of β-carboline derivatives can be comparable to that of standard antioxidants like vitamin C, particularly at lower concentrations. However, it has also been noted that some derivatives may exhibit pro-oxidative properties at higher concentrations.

The antioxidant effects of β-carboline alkaloids are believed to be linked to their capacity to scavenge hydroxyl radicals, which in turn contributes to their antimutagenic and antigenotoxic properties observed in some studies. The specific antioxidant mechanism can vary depending on the substitution pattern of the β-carboline ring.

While direct quantitative data for this compound is scarce, the general findings for the β-carboline class of compounds suggest a potential for antioxidant activity. Further research is required to specifically elucidate the antioxidant profile of this compound and to determine its efficacy and mechanisms of action in vitro.

Table 1: In Vitro Antioxidant Activity of Select β-Carboline Derivatives (Data for related compounds)

Compound/AssayConcentrationActivity/ResultReference
β-Carboline Derivatives (General) / DPPH AssayLow ConcentrationsAntioxidant activity comparable to Vitamin C
β-Carboline Derivatives (General) / FRAP AssayNot SpecifiedDemonstrated ferric reducing ability
Harmane / Hydroxyl Radical Scavenging1.5 mg/mlHigh reduction of DHBA species
Harmine / Hydroxyl Radical Scavenging1.5 mg/mlModerate reduction of DHBA species

Note: This table presents data for the general class of β-carboline derivatives due to the lack of specific data for this compound.

Antimicrobial and Antifungal Evaluations (in vitro)

The β-carboline scaffold has been a subject of interest in the search for new antimicrobial and antifungal agents. Various derivatives have been synthesized and evaluated for their inhibitory effects against a range of clinically relevant microorganisms.

Studies have shown that certain synthetic β-carboline derivatives exhibit significant antifungal properties. For instance, some derivatives have been found to be potent inhibitors of Candida albicans. In one study, a screening of eleven carbazole (B46965) and β-carboline compounds revealed that 8-nitroharmane displayed notable activity against Cryptococcus gattii and Cryptococcus neoformans. However, other common β-carbolines such as harmaline, harmane, harmine, harmol, and harmalol (B191368) did not show significant inhibitory activity against Cryptococcus spp. in the same study.

In the realm of antibacterial research, the focus has often been on modifying the β-carboline structure to enhance potency. For example, the synthesis of β-carboline dimers and their N2-alkylated analogues has been explored. One such study reported that a dimeric 6-chlorocarboline N2-benzylated salt demonstrated potent activity against Staphylococcus aureus.

Table 2: In Vitro Antimicrobial and Antifungal Activity of Select β-Carboline Derivatives (Data for related compounds)

CompoundTarget OrganismMIC (μg/mL)Reference
8-NitroharmaneCryptococcus gattii VGII<50
8-NitroharmaneCryptococcus neoformans VNI<50
HarmalineCryptococcus spp.≥160
HarmaneCryptococcus spp.≥160
HarmineCryptococcus spp.≥160

Note: This table presents data for other β-carboline derivatives as specific MIC values for this compound were not found.

Enzyme Inhibition Studies beyond CNS Receptors (e.g., Monoamine Oxidases)

β-Carbolines are well-documented as potent, reversible, and competitive inhibitors of monoamine oxidases (MAOs), particularly the MAO-A isoform. MAOs are crucial enzymes in the metabolic pathways of neurotransmitters. The inhibition of these enzymes is a key mechanism of action for certain antidepressant and neuroprotective drugs.

Research has demonstrated that the substitution pattern on the β-carboline ring significantly influences the inhibitory potency and selectivity for MAO-A versus MAO-B. For example, the presence of a 1-methyl group and a 7-methoxy group, as seen in harmine, generally enhances the inhibitory potency for MAO-A. Computational studies have further elucidated the binding modes of various β-carboline derivatives within the active site of MAO-A, highlighting the importance of hydrophobic interactions.

While a substantial body of research exists on the MAO inhibitory properties of the β-carboline class, specific kinetic data, such as the inhibition constant (Ki), for this compound is not explicitly detailed in the currently available literature. However, given the established activity of the β-carboline scaffold, it is plausible that this compound may also exhibit inhibitory effects on MAOs. Further enzymatic assays are necessary to quantify this potential activity.

Table 3: In Vitro MAO-A Inhibition by Select β-Carboline Derivatives (Data for related compounds)

CompoundKi (nM) for MAO-AType of InhibitionReference
Harmine5Competitive, Reversible
Harmaline48Competitive, Reversible
2-Methylharminium69Competitive, Reversible
2,9-Dimethylharminium15Competitive, Reversible

Note: This table provides data for well-known β-carboline MAO inhibitors, as specific Ki values for this compound were not found.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Influence of Substituents at the C-3 Position on Receptor Binding Affinity and Functional Efficacy

The nature of the substituent at the C-3 position of the β-carboline ring system is a critical determinant of both binding affinity for benzodiazepine (B76468) receptors (BzR) and the functional efficacy of the molecule. nih.gov Research has shown that a carbonyl moiety at this position is not an absolute requirement for high-affinity binding. nih.gov

A variety of substituents have been explored at the C-3 position, leading to compounds with a wide spectrum of activities, including agonists, antagonists, and inverse agonists at the benzodiazepine receptor. For instance, the introduction of 3-alkoxy-β-carbolines, such as 3-methoxy-, 3-ethoxy-, and 3-propoxy-β-carboline, resulted in compounds with high affinities for the BzR. nih.gov Similarly, β-carbolines bearing electron-withdrawing groups like chloro, nitro, and isothiocyanato at the C-3 position also demonstrated high binding affinities. nih.gov

The length and branching of ester groups at the C-3 position significantly impact binding affinity. A study on a series of 3-substituted β-carbolines revealed that while n-propoxy and n-butoxycarbonyl groups were well-tolerated, longer chain lengths led to a decrease in affinity. nih.gov Specifically, there was a notable drop in affinity between the n-propoxy and n-butoxy derivatives. nih.gov Furthermore, branching at the α- and γ-positions of the substituent was tolerated, whereas β- and δ-branching resulted in a substantial loss of affinity. nih.gov

The electronic properties of the C-3 substituent also play a role. Theoretical studies suggest that the electron-withdrawing effects of these substituents on the amine nitrogen are less critical than the direct interactions of the substituent with the receptor. nih.gov It has been proposed that the C-3 substituent can interact with an anionic site, such as a glutamate (B1630785) or aspartate residue, within the receptor binding pocket. nih.gov

The following table summarizes the binding affinities of various C-3 substituted β-carbolines for the benzodiazepine receptor.

CompoundC-3 SubstituentIC50 (nM)
3-Methoxy-β-carboline-OCH3124
3-Ethoxy-β-carboline-OCH2CH324
3-Propoxy-β-carboline-OCH2CH2CH311
3-Chloro-β-carboline-Cl45
3-Nitro-β-carboline-NO2125
3-Isothiocyanato-β-carboline-N=C=S8
n-Propoxycarbonyl-β-carboline-COOCH2CH2CH311
n-Butoxycarbonyl-β-carboline-COOCH2CH2CH2CH398
Isopropoxycarbonyl-β-carboline-COOCH(CH3)2500
tert-Butoxycarbonyl-β-carboline-COOC(CH3)310
(Neopentyloxy)carbonyl-β-carboline-COOCH2C(CH3)3750

Impact of Modifications to the Core Beta-Carboline Ring System on Biological Activity

Modifications to the core β-carboline ring system have a profound impact on the biological activity of these compounds. The aromaticity of the pyridine (B92270) ring (C-ring) is a crucial factor for high-affinity binding to the benzodiazepine receptor. nih.govnih.gov For example, the fully aromatic norharmane-3-carboxylic acid ethyl ester is significantly more potent than its tetrahydro-β-carboline counterpart. nih.gov

Alterations at the N-2 and N-9 positions of the β-carboline nucleus also modulate activity. Quaternization of the pyridine nitrogen (N-2) in manzamine A, a marine alkaloid, led to a decrease in both cytotoxicity and antimalarial activity. nih.gov However, this modification also resulted in reduced toxicity, thereby maintaining a comparable selectivity index for antimalarial efficacy in some cases. nih.gov Further methylation at other positions, such as the C-12 hydroxyl group in manzamine A, can completely abolish antimalarial activity, highlighting the specific structural requirements for different biological targets. nih.gov

The introduction of bulky substituents at various positions of the β-carboline ring can influence activity through steric interactions. For instance, in the context of antitumor activity, substitutions at positions C-1, N-2, C-6, C-7, and N-9 have been shown to be important. researchgate.net Specifically, the presence of a 4-methanamine group has been found to promote biological activity in certain anticancer β-carboline derivatives. mdpi.com

Hybrid molecules, where the β-carboline scaffold is fused with other pharmacologically relevant structures, have also been synthesized. A hybrid of β-carboline and benzodiazepine was designed to satisfy the structural requirements for high-affinity binding to the benzodiazepine receptor, which included the aromaticity of the β-carboline ring and the presence of a carbonyl group at C-3. nih.gov This hybrid molecule indeed demonstrated high affinity for the receptor. nih.gov

Conformational Requirements and Pharmacophore Models for Selective Receptor Interaction

The selective interaction of β-carboline derivatives with their target receptors is governed by specific conformational requirements and the spatial arrangement of key pharmacophoric features. For binding to the benzodiazepine receptor (BzR), a planar, tricyclic structure is generally favored. nih.gov

Pharmacophore models for BzR ligands, including β-carbolines, propose several key interaction sites. nih.gov These models often include a hydrogen bond acceptor site (A2) on the receptor that interacts with the N-9 hydrogen of the β-carboline and a hydrogen bond donating site (H1) that interacts with the N-2 nitrogen. nih.gov The simultaneous interaction with both of these sites is considered a prerequisite for high-affinity binding. nih.gov

Furthermore, a hydrophobic pocket in the binding cleft accommodates substituents at the C-3 position. nih.gov The dimensions of this pocket are relatively narrow, tolerating chain lengths up to five carbons. nih.gov The shape of the substituent is also critical, with α- and γ-branching being tolerated while β- and δ-branching are not. nih.gov

The conformation of the C-3 substituent itself is also important. X-ray crystallography studies of 3-(methoxycarbonyl)amino-beta-carboline have provided insights into its solid-state conformation and intermolecular interactions, which may be relevant for its selective activity. nih.gov The pattern of intermolecular hydrogen bonding and π-π stacking interactions can differ from other active β-carbolines, potentially influencing receptor recognition. nih.gov

Computational studies have further refined these pharmacophore models. For instance, a model for the BzR inverse agonist site was developed based on the binding affinities of various β-carboline and diindole analogs. nih.gov For antitumor activity, 3D-QSAR studies have indicated that the pharmacophore of β-carboline derivatives involves positions C-1, N-2, C-3, C-7, and N-9 of the β-carboline ring. nih.gov

Computational Modeling and Quantitative Structure-Activity Relationships (QSAR) in Compound Design

Computational modeling and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools in the design and optimization of β-carboline derivatives with desired biological activities. These methods aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

2D-QSAR studies have been employed to investigate the structure-activity relationships of β-carboline derivatives for various activities, including anticancer and antitubercular effects. researchgate.netmdpi.com These studies have highlighted the importance of descriptors such as the number of carbon atoms, the count of specific methyl groups, and the number of oxygen atoms in determining the biological activity. mdpi.com For instance, a positive correlation was found between the carbon count and anticancer activity, while the oxygen count had a negative contribution. mdpi.com

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic requirements for ligand-receptor interactions. nih.govresearchgate.net These models have been successfully applied to β-carboline derivatives targeting various receptors and enzymes, including those with antitumor activity. nih.govresearchgate.net The resulting 3D contour maps from these analyses guide the rational design of new compounds by indicating regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. nih.gov

Molecular docking simulations are another valuable computational tool used to predict the binding mode of β-carboline derivatives within the active site of their target proteins. researchgate.netmdpi.com By visualizing the interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, researchers can gain insights into the key determinants of binding affinity and selectivity. researchgate.netmdpi.com For example, docking studies have helped to rationalize the observed structure-activity relationships of β-carboline derivatives as inhibitors of Polo-like kinase 1 (PLK1) and as antimalarial agents. researchgate.netmdpi.com

The integration of QSAR, 3D-QSAR, and molecular docking provides a comprehensive in silico platform for the design of novel and more potent β-carboline-based therapeutic agents. researchgate.netmdpi.commdpi.com

Mechanistic Insights and Molecular Pharmacology

Detailed Characterization of Ligand-Receptor Interaction Dynamics

3-(Methoxycarbonyl)amino-beta-carboline (β-CMC) is a high-affinity ligand for the benzodiazepine (B76468) binding site on the γ-aminobutyric acid type A (GABAA) receptor. nih.gov The GABAA receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and thus an inhibitory effect on neurotransmission. news-medical.net β-CMC, by binding to the allosteric benzodiazepine site, modulates the receptor's response to GABA.

Initial characterization of β-CMC identified it as a compound with a restricted pharmacological profile, lacking intrinsic activity of its own. nih.gov This means that when it binds to the receptor, it does not by itself significantly alter the chloride ion flux. Instead, its primary role is to antagonize the effects of other ligands that bind to the benzodiazepine site. Specifically, it has been shown to be a selective antagonist of the sedative effects of benzodiazepines like diazepam. nih.gov It also antagonizes the convulsions induced by inverse agonists of the benzodiazepine receptor, such as the methyl ester of beta-carboline-3-carboxylic acid. nih.gov

However, some evidence suggests that at higher concentrations, β-CMC may exhibit weak partial agonist properties, as it has been observed to elevate the seizure threshold to bicuculline (B1666979) on its own. nih.gov This suggests a more complex interaction with the receptor than simple neutral antagonism.

The molecular structure of β-CMC has been elucidated through X-ray crystallography. nih.gov When compared to other active β-carbolines, such as methyl β-carboline-3-carboxylate and N-ethyl-3-carbamoyl-β-carboline, β-CMC displays different crystal packing characteristics. nih.gov These differences are observed in the pattern of intermolecular hydrogen bonding and the quality of π-π stacking interactions. nih.gov These structural nuances are thought to be relevant to its selective pharmacological activity. nih.gov

While the high affinity of β-CMC for the benzodiazepine receptor is established, detailed kinetic studies on its association and dissociation rates are not extensively available in the public domain. Such studies would be crucial to fully understand the dynamics of its interaction and how it compares to other benzodiazepine site ligands.

Elucidation of Intracellular Signaling Pathways Modulated by the Compound

The primary mechanism of action of this compound is its interaction with the GABAA receptor, an ion channel. The direct consequence of this interaction is the modulation of chloride ion influx. Currently, there is a lack of specific research in the public domain detailing the direct modulation of intracellular signaling pathways, such as the activation of protein kinases (e.g., Protein Kinase C) or changes in the levels of cyclic nucleotides (e.g., cyclic AMP), as a direct result of β-CMC binding to the GABAA receptor.

Research on other β-carboline derivatives has, in some contexts, shown effects on intracellular signaling. For instance, some β-carboline alkaloids have been investigated for their anti-inflammatory and anti-cancer properties, where they have been found to influence pathways like NF-κB. However, this information pertains to different derivatives and biological systems and cannot be directly extrapolated to the specific actions of β-CMC at the GABAA receptor in the central nervous system.

Biochemical Cascade Investigations Related to Observed Biological Effects

The observed biological effects of this compound, such as its antagonism of benzodiazepine-induced sedation and its effects on food intake, are primarily understood as consequences of its action at the GABAA receptor. The biochemical cascade immediately following the receptor interaction is the change in neuronal membrane potential due to altered chloride conductance.

Comparative Analysis of Mechanisms with Other Beta-Carboline Derivatives and Related Chemical Entities

The beta-carboline family encompasses a wide spectrum of compounds with varying effects at the benzodiazepine binding site of the GABAA receptor, ranging from full agonists to full inverse agonists. This makes a comparative analysis particularly insightful.

β-CMC vs. Inverse Agonists (e.g., β-CCE, FG-7142):

β-Carboline-3-carboxylic acid ethyl ester (β-CCE): Unlike the antagonistic profile of β-CMC, β-CCE is classified as an inverse agonist. news-medical.net This means it binds to the benzodiazepine site and reduces the effect of GABA, leading to anxiogenic (anxiety-producing) and proconvulsant effects. nih.gov Studies have shown that β-CCE can elicit electroencephalographic seizures in rats. nih.gov This is in stark contrast to β-CMC, which antagonizes convulsions induced by inverse agonists. nih.gov

FG-7142 (N-methyl-β-carboline-3-carboxamide): FG-7142 is another well-studied β-carboline that acts as a partial inverse agonist at the benzodiazepine site. nih.govnih.gov It produces anxiogenic, proconvulsant, and anorectic effects. nih.gov Its mechanism involves reducing the GABA-induced chloride flux. nih.gov Chronic treatment with FG-7142 can lead to an upregulation of cortical adrenoreceptors and decrease the subsequent actions of GABA and β-carboline agonists. researchgate.net This highlights a key difference from β-CMC, which primarily acts to block the effects of other modulators without having strong intrinsic effects of its own.

β-CMC vs. Other Antagonists (e.g., Flumazenil):

Flumazenil (B1672878) (Anexate): Flumazenil is a classical benzodiazepine antagonist used clinically to reverse benzodiazepine overdose. wikipedia.org Like β-CMC, it has a high affinity for the benzodiazepine site and competitively inhibits the binding of both agonists and inverse agonists. wikipedia.org Both compounds can be seen as having a "neutral" effect in that they block the actions of other ligands. However, some studies suggest that flumazenil may also have some weak inverse agonist properties in certain contexts, similar to the partial agonist properties observed with high doses of β-CMC. nih.gov

β-CMC vs. Agonists (e.g., Diazepam):

Diazepam: Diazepam is a classic benzodiazepine agonist. It enhances the effect of GABA at the GABAA receptor, leading to increased chloride ion influx and resulting in sedative, anxiolytic, and anticonvulsant effects. nih.gov β-CMC directly opposes these actions, with studies showing it attenuates both the sedative and anticonvulsant effects of diazepam. nih.gov

The following table provides a comparative summary of the mechanisms of this compound and other related compounds.

CompoundClassPrimary Mechanism at Benzodiazepine SiteKey Biological Effects
This compound (β-CMC) Antagonist (with potential partial agonist properties)Binds with high affinity, blocking the effects of both agonists and inverse agonists. Lacks significant intrinsic activity at standard doses.Antagonizes sedative effects of benzodiazepines; antagonizes convulsions from inverse agonists.
β-Carboline-3-carboxylic acid ethyl ester (β-CCE) Inverse AgonistBinds and reduces the effect of GABA, decreasing chloride influx.Anxiogenic, proconvulsant.
FG-7142 Partial Inverse AgonistBinds and reduces the effect of GABA, with a lower efficacy than full inverse agonists.Anxiogenic, proconvulsant, anorectic.
Flumazenil AntagonistCompetitively inhibits the binding of agonists and inverse agonists.Reverses benzodiazepine effects.
Diazepam AgonistEnhances the effect of GABA, increasing chloride influx.Sedative, anxiolytic, anticonvulsant.

Advanced Research Methodologies and Future Directions

Development of Novel High-Throughput Screening Assays for Beta-Carboline Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast libraries of chemical compounds for their biological activity. oncotarget.comassay.works This automated process utilizes robotics, sensitive detectors, and data processing software to test thousands to millions of compounds in parallel, identifying "hit" molecules that can serve as starting points for drug development. oncotarget.comassay.workspharmaron.com For β-carboline derivatives, the development of novel HTS assays is crucial for efficiently identifying compounds with desired therapeutic properties.

These assays can be broadly categorized as biochemical (cell-free) or cell-based. oncotarget.com

Biochemical assays might assess the ability of β-carboline derivatives to inhibit specific enzymes, such as cyclin-dependent kinases (CDKs) or topoisomerases, which are known targets for this class of compounds. mdpi.comnih.gov

Cell-based assays evaluate the effects of compounds on whole cells, providing insights into their influence on complex biological pathways. oncotarget.com Examples include assays for cell proliferation, apoptosis, or reporter gene activation. oncotarget.commdpi.com For instance, a cell-based HTS was used to identify a β-carboline derivative as a potent SIRT6 inhibitor for breast cancer treatment. nih.gov

A critical aspect of successful HTS is the engineering of robust and reproducible assays in miniaturized formats (e.g., 96-, 384-, or 1536-well plates). oncotarget.compharmaron.com Key quality control parameters include a high signal-to-background ratio and the Z'-factor, which assesses assay quality and reliability. assay.works Furthermore, in silico or virtual screening has emerged as a powerful complementary strategy. This computational approach uses docking simulations to predict the binding of virtual libraries of compounds, like β-carboline derivatives, to the three-dimensional structures of protein targets, thereby prioritizing candidates for synthesis and biological testing. nih.govbeilstein-journals.org

Application of Omics Technologies to Understand Compound Effects

To gain a comprehensive understanding of the biological effects of 3-(Methoxycarbonyl)amino-beta-carboline and its analogs, researchers are increasingly turning to "omics" technologies. These platforms allow for the large-scale analysis of biological molecules and their interactions within a cell or organism. nih.gov

Genomics: This field involves the study of the complete set of DNA (the genome), including its structure, function, and evolution. In the context of β-carboline research, genomic approaches can help identify genetic factors that may influence an individual's response to a particular compound.

Proteomics: Defined as the large-scale study of proteins, proteomics investigates the proteome—the entire set of proteins expressed by a genome, cell, tissue, or organism at a certain time. nih.gov This technology can reveal how β-carbolines alter protein expression levels, post-translational modifications, and protein-protein interactions, providing crucial insights into their mechanisms of action. nih.gov

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. nih.gov It involves analyzing small-molecule metabolites and can illuminate the downstream effects of a compound on biochemical pathways. nih.gov

The integration of these omics platforms provides a systems biology approach, offering a holistic view of a compound's impact. nih.govnih.gov For example, by combining proteomics and metabolomics, researchers can connect changes in protein expression with alterations in metabolic pathways, painting a more complete picture of the cellular response to β-carboline exposure. This integrated approach is vital for characterizing complex biological systems and identifying biomarkers for drug efficacy or response. nih.gov

Rational Design and Synthesis of Next-Generation Beta-Carboline Analogs

The principle of rational drug design is to create new molecules with a specific biological activity, based on a detailed understanding of the target's three-dimensional structure. This approach is heavily utilized in β-carboline research to develop next-generation analogs with enhanced specificity or potency. nih.govnih.gov The β-carboline scaffold, a tricyclic pyrido[3,4-b]indole ring system, serves as a versatile template for chemical modification. nih.govmdpi.com

Synthetic strategies often focus on modifying substituents at specific positions of the β-carboline core, particularly at the C-1, C-3, and N-9 positions, as these can significantly influence biological activity. mdpi.commdpi.com For example, introducing various aryl groups at the C-1 position and benzyl (B1604629) groups at the N-9 position has been explored to enhance anticancer activity. mdpi.com Similarly, incorporating moieties like oxadiazole and piperazine (B1678402) at the C-3 position has been investigated to improve antitumor properties. mdpi.com

Key synthetic reactions used to build and modify the β-carboline framework include:

Pictet-Spengler reaction: A fundamental method for constructing the tetrahydro-β-carboline skeleton from a tryptamine (B22526) derivative and an aldehyde or ketone. mdpi.comnih.govnih.gov

Suzuki cross-coupling: A versatile reaction for creating carbon-carbon bonds, used to introduce diverse aryl or heteroaryl substituents onto the β-carboline core. acs.org

Domino reactions: Multi-step reactions where subsequent transformations occur in a single pot, offering an efficient route to complex β-carboline derivatives. nih.gov

These synthetic efforts, guided by computational modeling and structure-activity relationship (SAR) studies, aim to optimize the pharmacological profile of β-carboline analogs for various therapeutic targets. acs.orgnih.gov

Exploration of Novel Preclinical Therapeutic Avenues and Biological Applications

The diverse biological activities of β-carboline alkaloids have prompted extensive preclinical investigations into a wide range of therapeutic applications. nih.govtaylorfrancis.com The structural similarity of the β-carboline scaffold to neurotransmitters like serotonin (B10506) has made it a rich source for developing agents targeting the central nervous system. acs.orgresearchgate.net

Therapeutic AreaPreclinical FindingsKey Compounds Mentioned
Neuropsychiatric Disorders β-carbolines have shown potential as multi-target antidepressant agents by modulating serotonin and GABA systems, and promoting neurogenesis. nih.govresearchgate.net Some derivatives act as ligands for benzodiazepine (B76468) receptors, with potential applications in anxiety and sleep disorders. nih.govnih.govHarman, Harmine, ZK 91 296, ZK 95 962, ZK 93 426
Oncology Numerous β-carboline derivatives exhibit significant anticancer activity against various human tumor cell lines. nih.govmdpi.com Mechanisms include inhibition of topoisomerases, cyclin-dependent kinases (CDKs), and induction of apoptosis. nih.govmdpi.comnih.gov8q, 3m, 10d
Infectious Diseases Derivatives have been investigated for antimalarial activity. nih.govNot specified in provided text
Neurodegenerative Diseases Certain analogs have been designed as multi-target agents for Alzheimer's disease, aiming to inhibit amyloid-β self-assembly and cholinesterase activity. nih.govCompound 14
Metabolic Effects The specific compound This compound (β-CMC) has been shown in preclinical rat models to produce a dose-related inhibition of food intake, suggesting properties similar to a benzodiazepine receptor inverse agonist. nih.govThis compound (β-CMC)

These preclinical studies, often conducted in animal models and through in vitro enzymatic and binding assays, underscore the vast therapeutic potential of the β-carboline scaffold. nih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Beta-Carboline Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling the analysis of vast and complex datasets to make predictions and accelerate research. youtube.com In β-carboline research, these computational tools are being applied to predict the biological activities and targets of novel compounds, a process known as predictive modeling.

Structure-based docking: This technique predicts how a compound (ligand) will bind to the active site of a protein target, helping to identify potential interactions. mdpi.combeilstein-journals.orgmdpi.com

Ligand-based strategies: These methods identify structural similarities between a query compound and a collection of known bioactive compounds to predict potential targets. beilstein-journals.org

Machine learning models, such as neural networks, can be trained on existing data from proteomic, genomic, or HTS experiments to forecast the biological outcomes of new, untested compounds. mdpi.com For example, ML models have been used to predict the bleaching susceptibility of corals based on their protein signatures. mdpi.com In the context of β-carboline research, AI can be leveraged to:

Summarize and digest vast scientific literature to identify key opinion leaders and emerging trends. youtube.com

Design novel ligands with specific polypharmacological profiles. acs.org

Analyze complex data from clinical trials to identify unknown safety signals or novel biomarkers. youtube.com

By building predictive models, AI and ML can significantly reduce the time and cost associated with drug discovery, helping to more efficiently identify and optimize promising β-carboline candidates like this compound for further development.

Q & A

Q. What synthetic methodologies are used to prepare 3-(Methoxycarbonyl)amino-beta-carboline (beta-CMC)?

Beta-CMC is synthesized via N-substitution reactions on the 3-amino-beta-carboline core. Dodd et al. (1985) introduced methoxycarbonyl groups to the amino moiety, achieving an IC50 of 71 nM in benzodiazepine receptor binding assays. Key steps include protecting group strategies and characterization via NMR and mass spectrometry to confirm structural integrity .

Q. How is the purity and structural identity of beta-CMC validated experimentally?

Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical. For example, methyl ester derivatives of structurally related compounds (e.g., thiophene carboxylates) are validated using 1H^1H-NMR and 13C^{13}C-NMR to confirm substitution patterns and purity levels ≥95% .

Q. What is the mechanism of beta-CMC's interaction with benzodiazepine receptors?

Beta-CMC acts as a competitive antagonist at benzodiazepine receptors, selectively blocking the sedative effects of diazepam. In vitro radioligand binding assays (e.g., using 3H^3H-diazepam) reveal its affinity (IC50 = 71 nM), while in vivo studies in mice demonstrate its lack of intrinsic convulsant activity, suggesting receptor subtype selectivity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate beta-CMC's selective antagonism in vivo?

Experimental design should combine in vitro receptor binding assays with behavioral models. Dodd et al. (1985) utilized the Papio papio baboon model for proconvulsant activity and mice for sedation reversal (e.g., rotarod tests). Dose-response curves and pharmacokinetic profiling (e.g., plasma half-life) are essential to distinguish receptor affinity from functional selectivity .

Q. Why does beta-CMC lack convulsant activity despite high benzodiazepine receptor affinity?

Structural modifications, such as the methoxycarbonyl group, may alter interactions with receptor subtypes (e.g., α1 vs. α2/α3 subunits). Comparative studies with proconvulsant derivatives (e.g., 3-ethylamino-beta-carboline) suggest that substituent polarity and steric effects influence downstream signaling pathways .

Q. How should data contradictions between in vitro receptor affinity and in vivo efficacy be addressed?

Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or off-target effects. Advanced methods include:

  • Microdialysis to measure brain concentrations.
  • Conditional knockout models to isolate receptor subtypes.
  • Transcriptomic profiling to identify compensatory pathways .

Methodological Recommendations

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields for N-substituted beta-carbolines.
  • Analytical Validation : Pair HPLC with high-resolution mass spectrometry (HRMS) for impurity profiling.
  • Behavioral Models : Employ EEG monitoring in rodent models to detect subclinical seizure activity during antagonist studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.